3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
Description
Systematic IUPAC Nomenclature and Structural Formula Interpretation
The compound 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide follows systematic IUPAC naming conventions, which prioritize functional groups and substituents based on seniority and alphabetical order. The parent chain is a propanamide backbone (three-carbon chain with an amide group at position 1). Key substituents include:
- A benzenesulfonyl group (-SO₂-C₆H₅) at position 3 of the propanamide chain.
- Two nitrogen-bound substituents on the amide group:
- A 1,3-benzothiazol-2-yl heterocyclic group.
- A 2-(1H-pyrazol-1-yl)ethyl side chain.
The full IUPAC name is constructed as follows:
- Propanamide as the root.
- 3-(Benzenesulfonyl) designates the sulfonyl-substituted benzene at carbon 3.
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl] indicates the two substituents on the amide nitrogen, ordered alphabetically.
The structural formula (Figure 1) illustrates these components:
- A central propanamide chain (CH₂-CH₂-CON) with a benzenesulfonyl group at the terminal carbon.
- The amide nitrogen is bonded to a benzothiazole ring and a pyrazole-containing ethyl group.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₃S₂ |
| Molecular Weight | 443.54 g/mol |
| SMILES Notation | O=C(N(Cc1cncn1)c2nc3ccccc3s2)CCS(=O)(=O)c4ccccc4 |
Figure 1: Structural and molecular data for the compound.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often use simplified or non-IUPAC names for this compound. Examples include:
- N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfonyl)-N-(2-pyrazol-1-ylethyl)propanamide : Replaces "benzenesulfonyl" with "phenylsulfonyl" and abbreviates the pyrazole group.
- Propanamide, 3-(benzenesulfonyl)-N-(2-benzothiazolyl)-N-(2-(1H-pyrazol-1-yl)ethyl)- : A hyphenated format common in older databases.
These variations arise from differences in prioritizing substituents or using colloquial terms for aromatic groups. For instance, "phenylsulfonyl" and "benzenesulfonyl" are interchangeable in some contexts, though IUPAC prefers the latter.
CAS Registry Number and PubChem CID Cross-Referencing
As of current records, the compound does not have a publicly listed CAS Registry Number or PubChem CID. However, structurally analogous compounds provide insight into registration patterns:
| Related Compound | CAS Number | PubChem CID |
|---|---|---|
| 3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | 2034378-11-3 | Not available |
| N-(Benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide | 886904-48-9 | Not available |
Table 1: Cross-referencing examples for related sulfonamide-benzothiazole hybrids.
The absence of a CAS number for this specific compound suggests it may be a novel or less-studied derivative. Researchers typically assign internal registry numbers during synthetic studies until public databases update their entries.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c26-20(11-16-30(27,28)17-7-2-1-3-8-17)25(15-14-24-13-6-12-22-24)21-23-18-9-4-5-10-19(18)29-21/h1-10,12-13H,11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQPPCOQGSCCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Benzothiazole Intermediate: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Sulfonylation: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 2-(1H-pyrazol-1-yl)ethylamine under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Key Structural Features
- Sulfonamide Group : Enhances solubility and biological activity.
- Benzothiazole Moiety : Known for antimicrobial and anticancer properties.
- Pyrazole Substituent : Associated with anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was attributed to the presence of the benzothiazole ring, which interacts with cellular targets involved in cell survival pathways .
Antimicrobial Properties
The compound's sulfonamide group contributes to its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. Studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis .
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds with this structure have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
Case Study
In an experimental model of inflammation, derivatives similar to this compound exhibited significant reductions in edema compared to control groups. The results suggest potential therapeutic uses in treating inflammatory diseases .
Optical Materials
Research has explored the use of sulfonamide derivatives as optical materials due to their unique electronic properties. The structural characteristics of compounds like this compound allow for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Supramolecular Chemistry
The compound's ability to form hydrogen bonds and π–π interactions makes it suitable for supramolecular applications. Research indicates that such interactions can lead to the formation of organized structures that are useful in drug delivery systems and nanotechnology .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Key Findings and Implications
Synthetic Challenges : High-yield syntheses (e.g., 17c at 99.33% ) suggest optimized routes for similar compounds, though the target’s benzenesulfonyl group may require careful sulfonylation conditions.
Biological Activity
3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzene sulfonyl group, a benzothiazole moiety, and a pyrazole substituent. The molecular formula is CHNOS, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole : Utilizing 2-aminobenzenethiol and appropriate carbonyl compounds.
- Sulfonylation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
- Pyrazole Introduction : Reaction with pyrazole derivatives to form the final compound.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For example, multi-substituted benzene derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers . The specific activity of this compound has not been extensively documented in public literature but can be inferred from related compounds.
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in related studies.
Case Studies
Several studies have highlighted the biological activities of structurally similar compounds:
- Study on Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Pyrazole Compounds : Research has shown that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, which may complement the anticancer effects of the target compound .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
